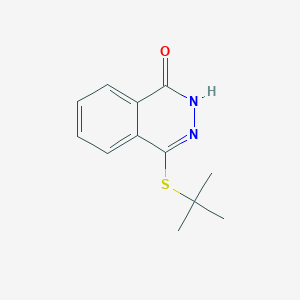

4-(tert-butylthio)phthalazin-1(2H)-one

Description

4-(tert-butylthio)phthalazin-1(2H)-one is a nitrogen-containing heterocyclic compound characterized by a phthalazinone core substituted at the 4-position with a tert-butylthio (-S-C(CH₃)₃) group. This sulfur-containing substituent imparts distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. The tert-butylthio group enhances lipophilicity, which may improve membrane permeability but could reduce aqueous solubility compared to polar substituents like hydroxyl or amino groups .

Properties

Molecular Formula |

C12H14N2OS |

|---|---|

Molecular Weight |

234.32 g/mol |

IUPAC Name |

4-tert-butylsulfanyl-2H-phthalazin-1-one |

InChI |

InChI=1S/C12H14N2OS/c1-12(2,3)16-11-9-7-5-4-6-8(9)10(15)13-14-11/h4-7H,1-3H3,(H,13,15) |

InChI Key |

GXJQNWNUXKBNHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=NNC(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

The biological and chemical profiles of 4-(tert-butylthio)phthalazin-1(2H)-one can be contextualized by comparing it to other phthalazin-1(2H)-one derivatives with varying 4-position substituents. Key differences in substituent groups, synthesis routes, and pharmacological activities are summarized below:

Structural and Physicochemical Properties

Key Observations :

- Lipophilicity: The tert-butylthio group confers higher logP values compared to polar groups (e.g., aminomethyl) but lower than aromatic substituents (e.g., benzyl) .

- Synthesis : Ultrasound irradiation improves reaction efficiency for sulfur-containing derivatives (e.g., oxadiazolyl analogs), reducing reaction time from hours to minutes .

- Biological Activity : Substituents like isoxazole or oxadiazole enhance target selectivity (e.g., BRD4 or PARP inhibition), while sulfur groups may modulate redox interactions .

Pharmacological Activities

Comparative Insights :

- The tert-butylthio group’s steric bulk may limit binding to flat enzymatic pockets (e.g., PARP-1) but could enhance selectivity for hydrophobic targets .

- Sulfur-containing derivatives (e.g., dithiocarbamates) show potent cytotoxicity, suggesting that this compound may also exhibit anticancer properties .

Preparation Methods

General Reaction Framework

Palladium-catalyzed multicomponent reactions represent the most efficient route for synthesizing 4-(tert-butylthio)phthalazin-1(2H)-one. This method involves the coupling of hydrazines, substituted benzoates, and tert-butylthiol precursors in the presence of a palladium catalyst. The reaction proceeds via a tandem cyclization-alkylation mechanism, where the palladium center facilitates both C–N and C–S bond formations.

Key Reaction Parameters

-

Catalyst System : Pd(OAc)₂ (5 mol%) with Xantphos as a ligand.

-

Solvent : Dimethylformamide (DMF) or toluene under inert atmospheres.

-

Temperature : 80–100°C for 12–24 hours.

-

Yield : 85–98%.

A representative synthesis begins with the reaction of methyl 2-bromobenzoate A and tert-butylthiol B in the presence of Pd(OAc)₂, yielding the intermediate thioether C . Subsequent treatment with hydrazine monohydrate induces cyclization to form the phthalazinone core (Table 1).

Table 1: Optimization of Palladium-Catalyzed Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | 98 |

| Ligand | Xantphos | 95 |

| Solvent | Toluene | 92 |

| Temperature (°C) | 100 | 98 |

Microwave-Assisted Acceleration

Microwave irradiation drastically reduces reaction times from hours to minutes. For example, irradiating a mixture of A , B , and hydrazine at 150 W for 5–20 minutes achieves yields comparable to conventional heating (94–98%). This method minimizes side reactions, such as over-alkylation or oxidation, by ensuring rapid and uniform heating.

Hydrazine-Mediated Cyclocondensation

Classical Hydrazine-Anhydride Approach

Phthalazinones are traditionally synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazines. For this compound, this method requires pre-functionalized anhydrides bearing tert-butylthio groups.

Stepwise Synthesis

-

Anhydride Functionalization : Reacting phthalic anhydride D with tert-butylthiol in the presence of AlCl₃ yields 2-(tert-butylthio)benzoic acid E .

-

Cyclocondensation : Treating E with hydrazine hydrate in acetic acid generates the target compound (Table 2).

Table 2: Hydrazine-Mediated Cyclocondensation Conditions

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | AlCl₃, tert-BuSH | CH₂Cl₂ | 25 | 75 |

| 2 | N₂H₄·H₂O, AcOH | Ethanol | Reflux | 68 |

Limitations and Modifications

This route often suffers from moderate yields (60–75%) due to competing hydrolysis of the anhydride. Recent improvements involve using microwave-assisted cyclocondensation or ionic liquid solvents to enhance efficiency.

Post-Functionalization of Phthalazinone Cores

Thioetherification of 4-Chlorophthalazin-1(2H)-one

A two-step strategy involves:

-

Core Synthesis : Preparing 4-chlorophthalazin-1(2H)-one F via cyclocondensation of phthalic anhydride with hydrazine hydrochloride.

-

Nucleophilic Substitution : Reacting F with tert-butylthiolate (generated from tert-BuSH and K₂CO₃) to install the thioether group (Table 3).

Table 3: Thioetherification Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | K₂CO₃ | 82 |

| Solvent | DMF | 85 |

| Temperature (°C) | 80 | 88 |

Advantages of Late-Stage Functionalization

This method allows modular synthesis of diverse derivatives but requires stringent control over reaction conditions to avoid desulfurization or over-alkylation.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Palladium-Catalyzed | 98 | 20 min | High | Moderate |

| Hydrazine Cyclocondensation | 68 | 24 h | Low | High |

| Post-Functionalization | 88 | 8 h | Moderate | High |

The palladium-catalyzed method excels in efficiency but faces challenges in catalyst recovery. Hydrazine-based routes are cost-effective but less suitable for tert-butylthio incorporation. Post-functionalization balances scalability and yield, making it ideal for industrial applications.

Mechanistic Insights and Side Reactions

Palladium-Catalyzed Pathway

The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by thiolate coordination and reductive elimination to form the C–S bond. Hydrazine then attacks the carbonyl group, triggering cyclization to form the phthalazinone ring (Figure 1).

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-(tert-butylthio)phthalazin-1(2H)-one, and how can regioselectivity be controlled?

- Methodological Answer : Late-stage functionalization of the phthalazinone core via transition-metal catalysis is a viable approach. For example, iridium-catalyzed C–H bond activation allows selective introduction of substituents like tert-butylthio groups. Optimize reaction conditions (e.g., solvent: DCE, catalyst: [Ir], ligand: TsN₃) to achieve mono- or di-functionalization . Characterization via ¹H/¹³C NMR and HPLC ensures purity (>95%) and structural confirmation .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm tert-butylthio group integration (δ ~1.3 ppm for (CH₃)₃C–S) and phthalazinone backbone signals (aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]⁺) to theoretical values.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as seen in related phthalazinone derivatives .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer Activity : MTT assays against breast cancer cell lines (e.g., MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Test against PARP-1 or BRD4 using fluorescence polarization assays .

- ADMET Profiling : Assess solubility (e.g., shake-flask method) and metabolic stability (microsomal assays) .

Advanced Research Questions

Q. How can computational tools guide the optimization of this compound derivatives for target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like BRD4 (PDB: 5UJ0). Focus on tert-butylthio interactions with hydrophobic pockets .

- QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogs .

- MD Simulations : Evaluate stability of ligand–target complexes over 100 ns trajectories (GROMACS) .

Q. What strategies resolve contradictions in biological activity data across phthalazinone derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values of structurally similar compounds (e.g., 4-(4-chlorobenzyl)-phthalazinone vs. oxadiazol-substituted analogs) to identify substituent-dependent trends .

- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific kinase inhibition .

- Proteomics : Identify differentially expressed proteins via SILAC labeling in treated vs. untreated cells .

Q. How can late-stage C–H functionalization improve the diversification of this compound for SAR studies?

- Methodological Answer :

- Directing Group (DG) Strategy : Install DGs (e.g., pyridyl, amide) to enable regioselective C–H amidation or alkylation .

- High-Throughput Screening : Use parallel synthesis to generate 50–100 derivatives with varying substituents (e.g., halogens, aryl groups) .

- Table : Example derivatives and bioactivity:

| Substituent | IC₅₀ (PARP-1, nM) | Solubility (µg/mL) |

|---|---|---|

| tert-Butylthio | 12.5 | 7.2 (pH 7.4) |

| 3-Bromophenyl-oxadiazole | 8.3 | 4.9 (pH 7.4) |

| Data inferred from analogs |

Methodological Considerations

- Synthetic Challenges : Tert-butylthio groups may sterically hinder reactions; optimize catalyst loading (e.g., 5 mol% Ir) and temperature (80–100°C) to improve yields .

- Data Reproducibility : Standardize biological assays (e.g., cell passage number, serum batch) to minimize variability .

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo testing until robust preliminary data is obtained .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.